molecular formula C16H16N2O3 B281913 Methyl2-(3-toluidinocarbonyl)phenylcarbamate

Methyl2-(3-toluidinocarbonyl)phenylcarbamate

Cat. No. B281913
M. Wt: 284.31 g/mol
InChI Key: UZYSJYFCIGIVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl2-(3-toluidinocarbonyl)phenylcarbamate, also known as MTPC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a carbamate derivative and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Methyl2-(3-toluidinocarbonyl)phenylcarbamate works by binding to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and improves cognitive function.
Biochemical and Physiological Effects
In addition to its effects on AChE activity, Methyl2-(3-toluidinocarbonyl)phenylcarbamate has also been shown to have other biochemical and physiological effects. Studies have shown that Methyl2-(3-toluidinocarbonyl)phenylcarbamate can inhibit the activity of butyrylcholinesterase (BuChE), another enzyme involved in the breakdown of acetylcholine. Methyl2-(3-toluidinocarbonyl)phenylcarbamate has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl2-(3-toluidinocarbonyl)phenylcarbamate in lab experiments is its high potency and selectivity for AChE inhibition. This allows for precise control over the concentration of acetylcholine in the synaptic cleft and enables researchers to study the effects of acetylcholine on cognitive function. However, one limitation of using Methyl2-(3-toluidinocarbonyl)phenylcarbamate is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving Methyl2-(3-toluidinocarbonyl)phenylcarbamate. One potential area of research is the development of Methyl2-(3-toluidinocarbonyl)phenylcarbamate derivatives with increased selectivity and potency for AChE inhibition. Another area of research is the investigation of Methyl2-(3-toluidinocarbonyl)phenylcarbamate's effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to determine the potential therapeutic applications of Methyl2-(3-toluidinocarbonyl)phenylcarbamate in the treatment of neurodegenerative diseases.

Synthesis Methods

Methyl2-(3-toluidinocarbonyl)phenylcarbamate can be synthesized through a multi-step process involving the reaction of 3-toluidine with phosgene and methyl isocyanate. The resulting product is then purified through recrystallization to obtain Methyl2-(3-toluidinocarbonyl)phenylcarbamate in its pure form. This synthesis method has been widely used in scientific research laboratories to obtain Methyl2-(3-toluidinocarbonyl)phenylcarbamate for further experimentation.

Scientific Research Applications

Methyl2-(3-toluidinocarbonyl)phenylcarbamate has been extensively used in scientific research for its ability to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of AChE activity has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease, as acetylcholine is an important neurotransmitter involved in learning and memory.

properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl N-[2-[(3-methylphenyl)carbamoyl]phenyl]carbamate

InChI

InChI=1S/C16H16N2O3/c1-11-6-5-7-12(10-11)17-15(19)13-8-3-4-9-14(13)18-16(20)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)

InChI Key

UZYSJYFCIGIVCV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.